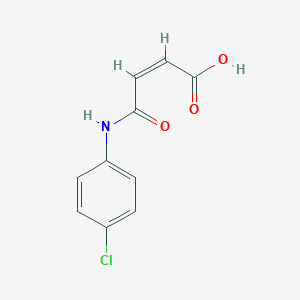

N-(4-Chlorophenyl)Maleamic Acid

Descripción general

Descripción

N-(4-Chlorophenyl)Maleamic Acid: is an organic compound with the molecular formula C10H8ClNO3 . It is a derivative of maleamic acid where the amine group is substituted with a 4-chlorophenyl group. This compound is known for its applications in various chemical reactions and its role in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)Maleamic Acid typically involves the reaction of maleic anhydride with 4-chloroaniline . The process can be summarized in the following steps:

Formation of this compound:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves:

- Using continuous flow reactors to maintain consistent reaction conditions.

- Implementing efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Chlorophenyl)Maleamic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

N-(4-Chlorophenyl)Maleamic Acid is primarily recognized for its role as a plant growth regulator. It is utilized to enhance fruit ripening and facilitate the abscission process in various crops.

- Mechanism of Action : The compound acts by promoting the formation of abscission layers between fruits and branches, which allows for easier harvesting without damaging the plant structure .

- Case Study : In a study involving stone fruits such as cherries and plums, the application of this compound significantly improved fruit detachment rates while minimizing damage to branches .

| Crop Type | Application Method | Active Substance Amount (kg/ha) | Effectiveness |

|---|---|---|---|

| Stone Fruits | Spraying | 0.5 - 5 | High |

| Citrus Fruits | Immersion | 0.5 - 5 | Moderate |

| Tomatoes | Spraying | 0.5 - 5 | High |

Organic Synthesis

This compound serves as a precursor in synthesizing various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

- Synthesis Pathway : The compound can be synthesized from maleic anhydride and p-chloroaniline through a straightforward reaction process, yielding high purity products suitable for further reactions .

- Research Findings : Studies have shown that derivatives of this compound exhibit potential biological activities, including herbicidal properties .

Pharmaceutical Applications

The amide functional group present in this compound is pivotal in drug design, providing a framework for developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of N-(4-Chlorophenyl)Maleamic Acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

- N-Phenylmaleamic Acid

- N-(4-Methylphenyl)Maleamic Acid

- N-(4-Fluorophenyl)Maleamic Acid

Comparison:

- N-(4-Chlorophenyl)Maleamic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions.

- Compared to N-Phenylmaleamic Acid , the chlorinated derivative exhibits different solubility and stability profiles.

- N-(4-Methylphenyl)Maleamic Acid and N-(4-Fluorophenyl)Maleamic Acid have different electronic effects due to the presence of methyl and fluorine groups, respectively, affecting their reactivity and applications.

Actividad Biológica

N-(4-Chlorophenyl)maleamic acid is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of maleamic acid, characterized by the substitution of a chlorophenyl group at the nitrogen atom. Its molecular formula is , and it has been identified for its role in various biochemical pathways.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis, similar to other known antibiotics .

2. Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases and the modulation of cell cycle regulators .

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Interaction : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, which can lead to disrupted cellular functions in target organisms.

- Cell Signaling Modulation : It modulates signaling pathways associated with cell proliferation and apoptosis, enhancing its potential as an anticancer agent .

Case Studies

- Antimicrobial Activity Evaluation

- Cytotoxicity Assays

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTQVXSNFILAQY-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418084 | |

| Record name | AF-794/00086051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7242-16-2 | |

| Record name | NSC148151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AF-794/00086051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CPMI, derived from CPMA, protect sorghum plants from metolachlor injury?

A1: The research paper [] investigates the protective mechanism of CPMI, synthesized from CPMA, against metolachlor-induced injury in sorghum plants. The study demonstrates that CPMI treatment doesn't prevent the initial absorption of metolachlor by the sorghum shoots. Instead, it significantly accelerates the detoxification process of metolachlor within the plant tissue []. This detoxification is primarily achieved through the enhanced formation of a metolachlor-glutathione conjugate, effectively reducing the amount of free metolachlor present []. This suggests that CPMI's protective action is primarily due to its ability to stimulate the plant's own defense mechanisms against metolachlor, rather than directly inhibiting the herbicide's action.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.